molecular formula C10H7ClN2O4S2 B12599953 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro- CAS No. 646040-15-5

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro-

Cat. No.: B12599953
CAS No.: 646040-15-5
M. Wt: 318.8 g/mol
InChI Key: FLCCZKUMVOUKHK-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro- is a heterocyclic sulfonamide derivative featuring a thiophene ring substituted with a nitro group at position 5 and a sulfonamide-linked 4-chlorophenyl moiety. For instance, SR3335 (N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-2-thiophenesulfonamide), a thiophenesulfonamide derivative, acts as a synthetic inverse agonist of RORα and has been used in murine studies to modulate inflammatory responses . This suggests that nitro- and halogen-substituted thiophenesulfonamides may have pharmacological relevance, particularly in targeting nuclear receptors or enzymes.

Properties

CAS No.

646040-15-5

Molecular Formula

C10H7ClN2O4S2

Molecular Weight

318.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C10H7ClN2O4S2/c11-7-1-3-8(4-2-7)12-19(16,17)10-6-5-9(18-10)13(14)15/h1-6,12H

InChI Key

FLCCZKUMVOUKHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reactions

One of the common methods for synthesizing sulfonamide derivatives involves nucleophilic substitution reactions. In this context, the process typically includes:

  • Starting Materials : 4-chlorobenzenesulfonyl chloride and 5-nitro-2-thiophenamine.
  • Reaction Conditions : The reaction is often carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures.
  • Mechanism : The nucleophile (5-nitro-2-thiophenamine) attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the desired sulfonamide product.

Sulfonation of Thiophene Derivatives

Another method involves the sulfonation of thiophene derivatives followed by further functionalization:

  • Starting Materials : Thiophene and chlorosulfonic acid.
  • Reaction Steps :
    • Thiophene is treated with chlorosulfonic acid to introduce a sulfonyl group.
    • Subsequent reactions can introduce nitro and chloro groups through electrophilic aromatic substitution.

Multi-step Synthesis

A more complex synthesis may involve multiple steps, including:

Detailed Reaction Pathways

The following tables summarize key reaction pathways and conditions for synthesizing 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro-.

Step Reaction Type Reactants Conditions Product
1 Nucleophilic Substitution 4-chlorobenzenesulfonyl chloride + 5-nitro-2-thiophenamine DMF, heat Intermediate sulfonamide
2 Sulfonation Thiophene + chlorosulfonic acid Reflux Sulfonated thiophene
3 Electrophilic Aromatic Substitution Sulfonated thiophene + nitro/chloro reagents Acidic conditions Functionalized thiophene
4 Coupling Reaction Functionalized thiophene + sulfonamide source DMF, heat Final product

Characterization Techniques

The synthesized compound can be characterized using several analytical techniques:

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro- is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro- involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Other Thiophenesulfonamide Derivatives

SR3335 :

  • Structure : Shares the 2-thiophenesulfonamide core but substitutes the nitro group with a trifluoromethyl-hydroxy-trifluoromethylphenyl group.
  • Activity : Demonstrates RORα inverse agonism at 15 mg/kg in mice, reducing inflammatory responses .

Comparison with Sulfonamide Derivatives Featuring Nitro and Chlorophenyl Groups

Compound 5o (2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) :

  • Structure : A benzamide sulfonamide with dual nitro and chlorophenyl groups.
  • Activity : Exhibits potent inhibition of α-glucosidase and α-amylase, critical for diabetes management .
  • Key Difference : The thiophene ring in the target compound may confer distinct electronic properties compared to the benzene core in 5o, influencing solubility or target selectivity.

Comparison with Halogen-Substituted Maleimides

N-(4-Halophenyl)maleimides (Fluoro, Chloro, Bromo, Iodo) :

  • Activity: These compounds inhibit monoacylglycerol lipase (MGL) with IC50 values ranging from 4.34 μM (iodo) to 7.24 μM (chloro) .
  • Key Insight : The size of halogen substituents (F, Cl, Br, I) has minimal impact on potency, suggesting electronic effects dominate. The nitro group in the target compound, however, is more polarizable and may enhance interactions with charged residues in enzyme active sites.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Potency/Outcome Reference
Target Compound 2-Thiophenesulfonamide N-(4-chlorophenyl), 5-nitro Inferred: Enzyme modulation Pending further study -
SR3335 2-Thiophenesulfonamide Trifluoromethyl-hydroxy-phenyl RORα inverse agonism Effective at 15 mg/kg
Compound 5o Benzamide sulfamoyl 4-chlorophenyl, dual nitro groups α-Glucosidase/α-amylase inhibition Potent inhibitor
N-(4-fluorophenyl)maleimide Maleimide 4-fluorophenyl MGL inhibition IC50 = 5.18 μM

Biological Activity

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro- is a compound belonging to the thiophene family, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₉ClN₂O₄S
  • Molecular Weight : Approximately 332.8 g/mol
  • Structure : The compound features a thiophene ring, a sulfonamide group, a nitro group, and a chlorophenyl group.

Enzyme Inhibition

Research indicates that 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro- acts as an enzyme inhibitor , potentially targeting various biological pathways. The compound's sulfonamide group enhances its ability to form hydrogen bonds with active sites on enzymes, while the nitro group is implicated in redox reactions that modulate cellular processes.

Key Findings :

  • Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in vitro, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Studies have shown that it exhibits antimicrobial properties against various pathogens, including bacteria and fungi .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiophene derivatives indicates that modifications to the substituents can significantly influence biological activity. For instance:

  • The presence of electron-withdrawing groups (like nitro) on the phenyl ring enhances inhibitory activity against certain enzymes .
  • Variations in halogen substituents (e.g., chlorine vs. bromine) alter the pharmacological profile of related compounds.

The mechanism through which 2-Thiophenesulfonamide exerts its biological effects involves:

  • Binding to Enzymes : The sulfonamide moiety interacts with enzyme active sites through hydrogen bonding.
  • Redox Activity : The nitro group participates in redox reactions, influencing cellular signaling pathways.
  • Inhibition of Specific Pathways : It is suggested that this compound can inhibit pathways involved in inflammation and microbial growth by disrupting enzyme function .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of 2-Thiophenesulfonamide:

StudyFindings
Demonstrated significant anti-inflammatory and antimicrobial activities.
Investigated enzyme inhibition; showed effective binding interactions with α-glucosidase and α-amylase.
Assessed minimum inhibitory concentrations against various microorganisms; identified structure-dependent activity.

In Vitro Studies

In vitro assays have confirmed the compound's effectiveness against specific enzymes involved in metabolic pathways relevant to diabetes and inflammation. Molecular docking studies suggest strong binding affinities with target proteins, indicating potential for drug development .

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